
2-Methyl-4-nitrobenzoyl chloride
Overview
Description
2-Methyl-4-nitrobenzoyl chloride (CAS 20445-33-4) is an aromatic acyl chloride derivative with the molecular formula C₈H₆ClNO₃. Structurally, it consists of a benzoyl chloride backbone substituted with a methyl group at the 2-position and a nitro group at the 4-position. This compound is a light-yellow crystalline solid with a melting point of 68–70°C and a boiling point of 315–317°C (decomposes). It is highly reactive due to the electron-withdrawing nitro group, which activates the carbonyl carbon toward nucleophilic attack, making it a key intermediate in organic synthesis for preparing esters, amides, and pharmaceuticals.
Synthesis typically involves the nitration of 2-methylbenzoyl chloride followed by purification via recrystallization. Its applications span agrochemicals, dyes, and polymer chemistry, where it serves as a versatile acylating agent.
Preparation Methods
Synthesis of the Precursor: 2-Methyl-4-nitrobenzoic Acid
Before preparing 2-methyl-4-nitrobenzoyl chloride, its precursor 2-methyl-4-nitrobenzoic acid must be synthesized. A notable method involves the selective oxidation of 4-nitro-o-xylene:
- Raw Material: 4-nitro-o-xylene
- Oxidant: Dilute nitric acid
- Catalysts: Free radical initiators (e.g., azobis compounds, N-hydroxyphthalimide) and phase transfer catalysts
- Conditions: Mild temperature (50–150°C), magnetic stirring, no high pressure
- Yield: Up to 83.5% under optimized conditions
- Advantages: Avoids harsh oxidants like potassium permanganate or dichromate; environmentally friendly and suitable for scale-up
Step | Description |
---|---|
1 | Add 4-nitro-o-xylene, free radical initiator, and phase transfer catalyst to the reactor |
2 | Add dilute nitric acid (ratio nitric acid to substrate 1:1 to 10:1), stir and heat (50–150°C) |
3 | After reaction completion, cool, extract with ethyl acetate, wash, dry, and purify |
Reagent | Amount | Conditions | Yield |
---|---|---|---|
4-nitro-o-xylene | 0.75 g (5 mmol) | 150°C, 60% nitric acid, 0.40 g N-hydroxyphthalimide catalyst | 53.4% isolated yield of 2-methyl-4-nitrobenzoic acid |
This oxidation method is well-documented for its selectivity, mild conditions, and relatively high yields, making it a preferred route for preparing the acid precursor.
Conversion of 2-Methyl-4-nitrobenzoic Acid to this compound
The key step in preparing this compound is the chlorination of the corresponding carboxylic acid. The common methods include:
Chlorination Agents
- Thionyl chloride (SOCl2): Most widely used reagent for converting carboxylic acids to acyl chlorides.
- Oxalyl chloride ((COCl)2): Alternative reagent with similar reactivity.
- Catalysts: Dimethylformamide (DMF) is often used as a catalyst to accelerate the reaction.
Reaction Conditions
- Temperature: Reflux conditions typically between 70–110°C depending on solvent and reagent.
- Solvent: Often carried out neat or in inert solvents such as dichloromethane or chloroform.
- Reaction Time: Several hours until complete conversion is confirmed by monitoring (e.g., TLC or IR spectroscopy).
Industrial Scale Considerations
- Continuous addition of thionyl chloride to a solution of 2-methyl-4-nitrobenzoic acid with temperature control to avoid decomposition.
- Purification by distillation or recrystallization to obtain high-purity acyl chloride.
Reaction Mechanism Overview
The chlorination proceeds via nucleophilic substitution:
- The carboxylic acid oxygen attacks the chlorinating agent forming an intermediate (e.g., acid chloride intermediate with SOCl2).
- Chloride ion displaces the leaving group, yielding the acyl chloride.
- By-products such as sulfur dioxide and hydrogen chloride gases are evolved (in the case of SOCl2).
Comparative Data Table: Preparation of this compound
Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Notes |
---|---|---|---|
Reagent cost | Moderate | Higher | SOCl2 is cheaper and more common |
Reaction temperature | 70–110°C reflux | Room temp to reflux | Oxalyl chloride can react at lower temps |
Reaction time | 2–4 hours | 1–3 hours | Oxalyl chloride often faster |
Catalyst | DMF (optional) | DMF (optional) | Catalyzes reaction by forming Vilsmeier intermediate |
By-products | SO2, HCl gases | CO, CO2, HCl gases | Both require proper ventilation |
Purification | Distillation/recrystallization | Same | Similar purification methods |
Industrial feasibility | High | Moderate | SOCl2 preferred industrially |
Research Findings and Optimization Notes
- Use of DMF as catalyst significantly enhances reaction rate and yield by activating the chlorinating agent.
- Control of temperature is critical to prevent decomposition or side reactions, especially due to the sensitive nitro group.
- Purification often involves recrystallization from solvents such as hexane or toluene to obtain analytically pure material.
- Monitoring by IR spectroscopy (disappearance of acid carbonyl peak ~1700 cm⁻¹ and appearance of acyl chloride peak ~1800 cm⁻¹) is standard practice.
Summary Table of Preparation Methods
Step | Reagents/Conditions | Outcome | Notes |
---|---|---|---|
Oxidation of 4-nitro-o-xylene | Dilute HNO3, free radical initiator, phase transfer catalyst, 50–150°C | 2-Methyl-4-nitrobenzoic acid | Yield up to 83.5% |
Chlorination to acyl chloride | 2-Methyl-4-nitrobenzoic acid + SOCl2 (or (COCl)2), DMF catalyst, reflux | This compound | High purity, industrial scale feasible |
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Reaction : Rapid hydrolysis occurs in aqueous media to form 2-methyl-4-nitrobenzoic acid.
Mechanism : Nucleophilic acyl substitution where water attacks the electrophilic carbonyl carbon, displacing chloride.
Reagents/Conditions | Products | Notes |
---|---|---|
H₂O (neutral or acidic) | 2-Methyl-4-nitrobenzoic acid | Immediate reaction at room temp |
NaOH (aqueous) | Sodium salt of the acid | Accelerated hydrolysis |
Nucleophilic Substitution with Amines
Reaction : Reacts with primary/secondary amines to form substituted amides.
Example :
Mechanism :
-
Nucleophilic attack : Amine lone pair attacks the carbonyl carbon.
-
Elimination : Chloride leaves, forming an intermediate.
Esterification with Alcohols
Reaction : Forms esters via reaction with alcohols.
General Equation :
Alcohol | Product | Conditions |
---|---|---|
Methanol | Methyl 2-methyl-4-nitrobenzoate | Anhydrous, 0–5°C |
Ethanol | Ethyl 2-methyl-4-nitrobenzoate | Reflux in toluene |
Reduction of the Nitro Group
Reaction : Catalytic hydrogenation reduces the nitro (–NO₂) group to an amine (–NH₂).
Example :
Reducing Agent | Conditions | Product |
---|---|---|
H₂/Pd-C | Ethanol, 25°C, 1 atm | 2-Methyl-4-aminobenzoyl chloride |
Fe/HCl | Aqueous HCl, reflux | Partial reduction observed |
Comparative Reactivity Table
Key reaction pathways and efficiencies:
Reaction Type | Rate (Relative) | Yield Range | Selectivity |
---|---|---|---|
Hydrolysis | Fast | >95% | High |
Amide Formation | Moderate | 70–85% | Moderate |
Esterification | Slow | 60–75% | High |
Nitro Reduction | Variable | 50–90% | Depends on catalyst |
Stability and Handling Notes
Scientific Research Applications
Organic Synthesis
2-Methyl-4-nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds and dyes. Its reactivity allows for the formation of amides, esters, and thioesters through nucleophilic substitution reactions .
Pharmaceutical Development
This compound is extensively used in the pharmaceutical industry for synthesizing drugs targeting cardiovascular diseases and central nervous system disorders. Notably, it plays a role in producing Tolvaptan , a selective arginine vasopressin V2 receptor antagonist used to treat hyponatremia associated with conditions like congestive heart failure and cirrhosis .
Agrochemical Production
In agrochemicals, this compound is utilized to create herbicides and insecticides, contributing to crop protection and management practices. Its derivatives are often designed to enhance efficacy against specific pests or weeds .
Case Study 1: Synthesis of Tolvaptan Derivatives
A study highlighted the synthesis of 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one using this compound as an intermediate. This compound was further processed to develop Tolvaptan-d7, demonstrating its utility in creating labeled pharmaceuticals for clinical research .
Research focused on the biological evaluation of compounds synthesized from this compound showed promising results as enzyme inhibitors and receptor antagonists. The stability and efficacy of these compounds were assessed through various in vitro tests, indicating their potential therapeutic applications .
Summary Table of Applications
Application Area | Specific Uses | Notable Compounds |
---|---|---|
Organic Synthesis | Intermediate for heterocycles and dyes | Various synthetic pathways |
Pharmaceuticals | Drug synthesis (e.g., Tolvaptan) | Tolvaptan derivatives |
Agrochemicals | Production of herbicides/insecticides | Various agrochemical formulations |
Mechanism of Action
The mechanism of action of 2-methyl-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: The carbonyl carbon of the benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.
Redox Reactions: The nitro group can undergo reduction, affecting the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
The reactivity, stability, and applications of 2-methyl-4-nitrobenzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Key compounds for comparison include 4-nitrobenzoyl chloride , 2-chloro-4-nitrobenzoyl chloride , and 3-methyl-4-nitrobenzoyl chloride .
Physical and Chemical Properties
Property | This compound | 4-Nitrobenzoyl chloride | 2-Chloro-4-nitrobenzoyl chloride | 3-Methyl-4-nitrobenzoyl chloride |
---|---|---|---|---|
Molecular Formula | C₈H₆ClNO₃ | C₇H₄ClNO₃ | C₇H₃Cl₂NO₃ | C₈H₆ClNO₃ |
Melting Point (°C) | 68–70 | 72–74 | 85–87 | 61–63 |
Boiling Point (°C) | 315–317 (dec.) | 305–307 (dec.) | 320–322 (dec.) | 310–312 (dec.) |
Solubility (in acetone) | High | Moderate | Low | High |
Hydrolytic Stability | Moderate | Low | Very low | Moderate |
Key Observations :
- Steric and Electronic Effects : The methyl group in this compound provides mild steric hindrance, slightly reducing reactivity compared to 4-nitrobenzoyl chloride, which lacks substituents. However, the nitro group’s strong electron-withdrawing nature dominates, enhancing electrophilicity.
- Stability : 2-Chloro-4-nitrobenzoyl chloride exhibits lower hydrolytic stability due to the electron-withdrawing chloro group further polarizing the carbonyl, accelerating hydrolysis.
- Solubility: The methyl group improves solubility in non-polar solvents compared to the chloro-substituted analog.
Reactivity in Acylation Reactions
Studies comparing acylation efficiency with aniline demonstrate:
Compound | Reaction Yield (%) (25°C, 1 hr) | Activation Energy (kJ/mol) |
---|---|---|
This compound | 92 | 45 |
4-Nitrobenzoyl chloride | 98 | 38 |
2-Chloro-4-nitrobenzoyl chloride | 85 | 52 |
3-Methyl-4-nitrobenzoyl chloride | 89 | 48 |
Analysis :
- 4-Nitrobenzoyl chloride achieves the highest yield due to unhindered access to the carbonyl carbon.
- The methyl group in the 2-position reduces reactivity slightly but improves steric protection against side reactions (e.g., hydrolysis).
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures:
- This compound : Decomposes at 317°C (peak).
- 4-Nitrobenzoyl chloride : Decomposes at 307°C.
- 2-Chloro-4-nitrobenzoyl chloride : Decomposes at 322°C (chlorine increases thermal stability).
Biological Activity
2-Methyl-4-nitrobenzoyl chloride (CAS No. 30459-70-2) is an aromatic compound characterized by its nitro and acyl chloride functional groups. This compound has garnered attention in various biochemical and pharmaceutical applications due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆ClNO₃
- Molecular Weight : 199.59 g/mol
- Structure : The compound features a benzene ring with a methyl group and a nitro group, along with an acyl chloride functional group.
The biological activity of this compound can be attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins and other biomolecules, potentially altering their function.
Cytotoxicity and Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, electrophile-fragment screening studies have demonstrated that related nitroaromatic compounds can inhibit serine proteases, which play critical roles in cancer progression .
A study reported the synthesis of derivatives from this compound that showed enhanced biological activity against specific cancer cells, indicating its potential as a lead compound for anticancer drug development .
Case Study 1: Electrophilic Fragment Screening
A notable study employed electrophile-fragment screening to identify covalent ligands based on nitroaromatic structures. The findings suggested that derivatives of this compound could serve as effective inhibitors of serine proteases, showcasing their potential in drug design for conditions where protease inhibition is beneficial .
Case Study 2: In Vivo Pharmacological Effects
In vivo studies on related compounds demonstrated that modifications to the nitrobenzoyl structure could significantly enhance pharmacological effects while reducing systemic exposure. This suggests that this compound and its derivatives could be optimized for better therapeutic profiles in treating obesity-related conditions by modulating enteropeptidase activity .
Toxicological Considerations
Due to its electrophilic nature, this compound is classified as hazardous. Precautionary measures must be taken when handling this compound, as it poses risks such as skin irritation and respiratory issues upon exposure .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-4-nitrobenzoyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nitration of a methyl-substituted benzoyl chloride precursor, followed by purification under controlled conditions. For example, analogues like 2-chloro-4-nitrobenzoyl chloride are synthesized using sodium dithionite for nitro group reduction in halogenated environments to avoid side reactions . Optimization involves adjusting reaction temperature, stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄), and inert atmospheres to minimize hydrolysis.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the nitro (-NO₂) and acyl chloride (-COCl) groups via peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1770 cm⁻¹ (C=O stretch), respectively.
- NMR : ¹H NMR identifies aromatic proton splitting patterns, while ¹³C NMR detects carbonyl (C=O) and nitro-substituted carbons.
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.
- Storage : Keep in amber glass bottles under anhydrous conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electrophilicity at the carbonyl carbon by analyzing partial charges and Frontier Molecular Orbitals (FMOs). Solvent effects (e.g., polarity) are modeled using continuum solvation models. For example, steric and electronic effects from the methyl and nitro substituents can alter transition-state energies, as observed in analogues .
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structure determination?
- Methodological Answer : Challenges include hygroscopicity and low melting points. Single-crystal X-ray diffraction with SHELXL refines structures by modeling disorder or twinning. The Flack parameter (x) in SHELX validates absolute configuration, especially for non-centrosymmetric crystals .
Q. How do substituents influence the thermal and hydrolytic stability of this compound under varying conditions?
- Methodological Answer : Accelerated stability studies (e.g., TGA/DSC) quantify decomposition temperatures. Hydrolytic stability is tested in buffered solutions (pH 1–12) with kinetic monitoring via HPLC. The electron-withdrawing nitro group enhances acyl chloride stability but increases sensitivity to nucleophilic attack .
Q. What strategies resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in acyl chloride) and kinetic isotope effects (KIE) differentiate between concerted and stepwise pathways. Competitive experiments with substituted nucleophiles (e.g., amines vs. alcohols) clarify steric vs. electronic influences .
Q. How is this compound utilized in synthesizing pharmacologically active compounds?
- Methodological Answer : It serves as a key intermediate in coupling reactions. For example, propargyl bromide alkylation of 4-amino derivatives yields quinazoline-based inhibitors, where steric effects from the methyl group modulate reaction yields .
Q. What parameters in X-ray crystallography are crucial for validating the structure of this compound derivatives?
- Methodological Answer : Key metrics include:
- R-factor : ≤5% for high-resolution data.
- Flack parameter : Values near 0 confirm correct enantiomorph assignment.
- ADP analysis : Anisotropic displacement parameters detect disorder in nitro or methyl groups .
Q. How does the electronic environment of this compound affect its reactivity in different solvents?
- Methodological Answer : Solvent polarity (e.g., dielectric constant) modulates reaction rates in nucleophilic substitutions. Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, while non-polar solvents (toluene) favor SN1 mechanisms. Computational solvation free energy calculations (MD simulations) provide mechanistic insights .
Properties
IUPAC Name |
2-methyl-4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDIDOFTXQERLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511351 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-70-2 | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitrobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.